1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine
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Overview
Description
1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3,4-dimethoxybenzoyl group and a 4-ethylphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine typically involves the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 4-(4-ethylphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzoyl)piperazine: Lacks the 4-ethylphenyl group.
4-(4-ethylphenyl)piperazine: Lacks the 3,4-dimethoxybenzoyl group.
1-(4-methoxybenzoyl)-4-(4-ethylphenyl)piperazine: Has a single methoxy group instead of two.
Uniqueness
1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzoyl and 4-ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-16-5-8-18(9-6-16)22-11-13-23(14-12-22)21(24)17-7-10-19(25-2)20(15-17)26-3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNEFQJFBDZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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